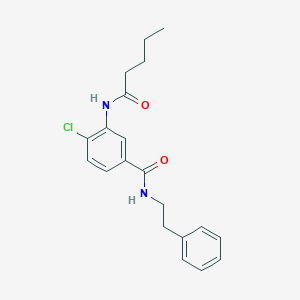![molecular formula C30H27ClN2O2 B308979 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308979.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide may be able to alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and neurodegenerative diseases, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antioxidant effects, which may be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to be relatively stable and has a long shelf life. However, one limitation of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are a number of future directions for research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide. One area of interest is in the development of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide analogs that may have improved efficacy or fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide and to identify the specific genes and pathways that are affected by the compound. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in humans, particularly in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoic acid followed by reduction of the nitro group to form the amine. The amine is then coupled with N-(2-phenylethyl)benzamide under appropriate conditions to yield 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. Additionally, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Eigenschaften
Produktname |
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Molekularformel |
C30H27ClN2O2 |
Molekulargewicht |
483 g/mol |
IUPAC-Name |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C30H27ClN2O2/c31-27-17-16-25(30(35)32-19-18-22-10-4-1-5-11-22)20-28(27)33-29(34)21-26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-17,20,26H,18-19,21H2,(H,32,35)(H,33,34) |
InChI-Schlüssel |
NKZGVZOQZSBBTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)
